molecular formula C16H9NO2 B11868212 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene CAS No. 183022-61-9

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene

Cat. No.: B11868212
CAS No.: 183022-61-9
M. Wt: 247.25 g/mol
InChI Key: LLRYRTJSRKQYCE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene (CAS 183022-61-9) is an organic compound with the molecular formula C₁₆H₉NO₂ and a molecular weight of 247.248 g/mol . This molecule features a rigid, extended conjugated structure due to the presence of two ethynyl (acetylene) linkages connecting benzene rings, one of which is substituted with an electron-withdrawing nitro group. This specific architecture makes it a valuable building block in materials science and organic chemistry research. It is primarily investigated for its potential applications in the synthesis of advanced polymeric materials and organometallic complexes, where its terminal alkyne group allows for further structural elongation and functionalization . The conjugated backbone suggests potential for use in the development of organic electronic devices, nonlinear optical (NLO) materials, and molecular wires. Researchers utilize this compound as a precursor in Sonogashira coupling and other metal-catalyzed reactions to create complex molecular structures . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183022-61-9

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

1-ethynyl-4-[2-(4-nitrophenyl)ethynyl]benzene

InChI

InChI=1S/C16H9NO2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H

InChI Key

LLRYRTJSRKQYCE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene typically involves the following steps:

    Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-iodonitrobenzene can be reacted with phenylacetylene under Sonogashira coupling conditions to yield the desired product.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and solvents like THF or DMF. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ethynyl groups provide sites for nucleophilic attack, leading to the formation of various substituted derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in the target compound induces a stronger electron-deficient character compared to -CF₃, making it ideal for applications requiring charge separation, such as in phenothiazine-based charge-transfer materials .
  • Electron-Donating Groups : Methoxy (-OCH₃) derivatives exhibit enhanced electron density, improving their performance in hole-transport layers for organic LEDs .
  • Alkyl Chains: Long alkyl chains (e.g., -C₅H₁₁) improve solubility in nonpolar solvents, critical for processing in thin-film devices .

Physical Properties

Property This compound 1-Ethynyl-4-(trifluoromethyl)benzene 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene
Boiling Point (°C) Not reported 88–94 (at 30 mmHg) 264 (decomposes)
Solubility Moderate in DMF, low in hexane High in THF, CH₂Cl₂ High in toluene, chloroform
UV-Vis λₘₐₓ (nm) ~320 (π→π* transition) ~290 ~310

Notable Trends:

  • Nitro and trifluoromethyl derivatives exhibit blue-shifted absorption compared to methoxy analogs due to reduced conjugation from electron withdrawal .
  • Higher thermal stability is observed in nitro-substituted compounds, attributed to strong intramolecular charge transfer .

Biological Activity

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene, with the chemical formula C15H11N O2 and CAS Number 183022-61-9, is an organic compound notable for its unique structure that incorporates ethynyl and nitrophenyl functional groups. This compound is of interest primarily due to its potential applications in materials science and organic synthesis, as well as its possible biological activities, which are still under investigation.

The molecular weight of this compound is approximately 247.25 g/mol. Its logP value of 3.499 suggests moderate lipophilicity, which may influence its interaction with biological systems and cellular membranes.

Biological Activity Overview

Although specific biological activity data for this compound is limited, compounds with similar structures have demonstrated notable biological properties. For instance, derivatives of nitrophenyl compounds are often studied for their antibacterial and anticancer activities. The potential for this compound to interact with biological systems may stem from its ability to form reactive intermediates or interfere with cellular signaling pathways.

Potential Biological Activities

  • Antimicrobial Activity : Compounds containing nitrophenyl groups have been associated with antimicrobial properties. Similar structures have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have been investigated for their anticancer effects, particularly in targeting specific cancer cell lines.
  • Cell Signaling Interference : The conjugated system within the compound may allow it to interact with proteins involved in cellular signaling, potentially leading to therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
1-Ethynyl-4-nitrobenzeneC8H5NO2Simpler structure; used in similar applications
4-NitrophenylacetyleneC8H5NO2Similar nitro group; used in coupling reactions
1-Methoxy-2-[2-(4-nitrophenyl)ethynyl]benzeneC15H11NO3Contains methoxy group; different electronic properties

The dual ethynyl substituents in this compound enhance its potential reactivity compared to simpler derivatives like 1-Ethynyl-4-nitrobenzene or 4-Nitrophenylacetylene.

Case Studies and Research Findings

While specific studies directly examining the biological activity of this compound are scarce, research on related compounds provides useful insights:

  • Antibacterial Activity :
    • A study on nitrophenol derivatives found significant antibacterial effects against various Gram-positive and Gram-negative bacteria, suggesting that similar compounds may exhibit comparable activities .
  • Anticancer Activity :
    • Research on nitroaromatic compounds has shown that modifications in the nitro group can lead to enhanced cytotoxicity against cancer cell lines. For example, studies indicate that compounds with a nitro group can induce apoptosis in cancer cells through oxidative stress mechanisms .
  • Cellular Interaction Studies :
    • Investigations into the interaction of nitrophenyl compounds with cellular receptors have revealed potential pathways for therapeutic applications, particularly in cancer treatment where targeted drug delivery systems are crucial .

Q & A

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling , which involves palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key steps include:
  • Catalyst System : Pd(PPh₃)₄/CuI in a 1:2 molar ratio .
  • Reaction Conditions : Conduct under inert atmosphere (argon/nitrogen) in anhydrous THF or DMF at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (hexane:ethyl acetate, 9:1) to isolate the product. Confirm purity via HPLC (C18 column, methanol:water mobile phase) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Dissolve in CDCl₃ and analyze for alkyne protons (δ 2.5–3.5 ppm) and nitro-group aromatic shifts (δ 8.0–8.5 ppm) .
  • FT-IR : Identify alkyne C≡C stretches (~2100 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z: 297.3) .

Advanced Research Questions

Q. How can reaction yields be optimized for Sonogashira coupling in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance stability and reduce side reactions .
  • Solvent Effects : Use DMF instead of THF to improve solubility of nitroaryl intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time to 1–2 hours at 100°C, achieving yields >85% .
  • Inert Atmosphere : Degas solvents with argon to prevent oxidative homocoupling of alkynes .

Q. What computational approaches are used to predict the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps, highlighting electron-withdrawing effects of the nitro group .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
  • TD-DFT : Predict UV-Vis absorption spectra (λmax ~350 nm) for comparison with experimental data .

Q. How can contradictory toxicological data (e.g., acute vs. chronic toxicity) be resolved?

  • Methodological Answer :
  • In Vitro Assays : Perform MTT assays on HEK293 cells to quantify IC₅₀ values for acute exposure .
  • Longitudinal Studies : Expose zebrafish models to sublethal doses (0.1–1 μM) over 30 days to assess chronic effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitrophenol derivatives) that may contribute to delayed toxicity .

Q. What strategies mitigate nitro-group instability during thermal analysis?

  • Methodological Answer :
  • Controlled Heating Rates : Use TGA with a 5°C/min ramp under nitrogen to prevent explosive decomposition .
  • Stabilizers : Add 1 wt% hydroquinone to suppress radical-mediated degradation during DSC .
  • Low-Temperature Techniques : Analyze sublimation behavior via variable-temperature XRD (25–150°C) .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electrophilicity : The nitro group activates the aryl ring toward nucleophilic aromatic substitution (e.g., with amines at 120°C in DMSO) .
  • Reductive Coupling : Use H₂/Pd-C in ethanol to reduce the nitro group to NH₂, enabling subsequent Buchwald-Hartwig amination .

Data Contradiction Analysis

Q. Discrepancies in reported decomposition temperatures: How to validate?

  • Methodological Answer :
  • Reproducibility Tests : Conduct TGA across three independent labs using identical parameters (N₂ flow, 5°C/min) .
  • Hyphenated Techniques : Pair TGA with FT-IR to detect real-time gas-phase products (e.g., CO₂, NOₓ) .

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